1-Palmitoyl-sn-glycero-3-phosphocholine

Catalog No.
S583230
CAS No.
17364-16-8
M.F
C24H50NO7P
M. Wt
495.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Palmitoyl-sn-glycero-3-phosphocholine

CAS Number

17364-16-8

Product Name

1-Palmitoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C24H50NO7P

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1

InChI Key

ASWBNKHCZGQVJV-HSZRJFAPSA-N

SMILES

Array

Synonyms

(7R)-3,5,9-4,7-Dihydroxy-N,N,N-trimethyl-10-oxotrioxa-4-phosphapentacosan-1-aminium 4-Oxide Inner Salt; 1-Hexadecanoyl-sn-glycerol-3-phosphorylcholine; 1-Hexadecanoyllysolecithin; 1-O-Palmitoyl-2-lyso-sn-glycero-3-phosphocholine; MPPC; Palmitoyl L-L

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

The exact mass of the compound 1-Palmitoyl-sn-glycero-3-phosphocholine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Lysophospholipids - Lysophosphatidylcholines - Supplementary Records. It belongs to the ontological category of lysophosphatidylcholine 16:0 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Monoacylglycerophosphocholines [GP0105]. However, this does not mean our product can be used or applied in the same or a similar way.

1-Palmitoyl-sn-glycero-3-phosphocholine (LysoPC 16:0) is a lysophospholipid characterized by a single palmitoyl (16:0) acyl chain at the sn-1 position of the glycerol backbone. As a high-purity, single-component amphiphile, it serves as a critical biological signaling molecule and a well-defined surfactant for creating micelles and modulating lipid bilayers in research and pharmaceutical development. [REFS-1, REFS-2] Its precisely defined chemical structure, particularly its acyl chain length and stereochemistry, dictates its physical properties and biological activity, making it a non-interchangeable component for reproducible outcomes in formulation and biochemical assays. [REFS-3, REFS-4]

Substituting 1-Palmitoyl-sn-glycero-3-phosphocholine with analogs is often unsuccessful due to quantifiable shifts in physicochemical and biological properties. Using a lysophospholipid with a different acyl chain length, such as stearoyl (18:0) or myristoyl (14:0), directly alters the critical micelle concentration (CMC), which is fundamental for detergent-based applications like protein solubilization. [1] Procuring a natural-source mixture (e.g., from egg yolk) introduces compositional variability, with significant percentages of other acyl chains (like 18:0) that can alter biological outcomes and compromise batch-to-batch reproducibility. [2] Furthermore, using the incorrect stereoisomer (e.g., a racemic mixture or the sn-2 variant) can reduce or eliminate activity in enzymatic assays, as many relevant enzymes exhibit high stereospecificity for the sn-1 acyl position. [3]

Predictable Micelle Formation: Defined Critical Micelle Concentration (CMC) Tied to Acyl Chain Length

The C16 acyl chain of 1-Palmitoyl-sn-glycero-3-phosphocholine results in a precisely defined critical micelle concentration (CMC) that is an order of magnitude different from its shorter-chain analogs. Direct measurement shows the CMC for the C16 lysolipid is approximately 10-fold lower than the C14 version and 100-fold lower than the C12 version, a critical parameter for cost-effective and reproducible formulation. [1] The longer-chain C18 analog has an even lower CMC. [2] This makes the choice of acyl chain a primary, non-negotiable specification for any application dependent on micelle formation.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data0.007 mM (for 16:0 LysoPC)
Comparator Or Baseline1-Tetradecanoyl-sn-glycero-3-phosphocholine (14:0 LysoPC): 0.070 mM
Quantified Difference10-fold lower CMC than 14:0 LysoPC
ConditionsSurface tension measurements in aqueous solution.

Selecting this specific compound ensures predictable and efficient micelle formation at a known concentration, crucial for solubilization protocols and preventing material waste.

High Enzymatic Specificity: Differentiated Recognition of the sn-1 Isomer by Lysophospholipid Acyltransferases

Procuring the correct stereoisomer is critical, as key metabolic enzymes demonstrate strong preferential activity. Human Lysophosphatidylcholine Acyltransferase 1 (LPCAT1) shows a significantly higher affinity for the sn-1 isomer of palmitoyl-LPC compared to the sn-2 isomer. [1] The Michaelis constant (Km), which is inversely related to substrate affinity, was measured to be nearly 2-fold lower for the sn-1 dominant substrate, confirming its role as the preferred biological substrate. Using a racemic mixture or the incorrect sn-2 isomer would lead to inaccurate kinetic measurements and lower reaction efficiency.

Evidence DimensionEnzyme-Substrate Affinity (Km)
Target Compound Data2.08 ± 0.12 µM (for sn-1-palmitoyl dominant LPC)
Comparator Or Baselinesn-2-palmitoyl dominant LPC: 3.67 ± 0.08 µM
Quantified Difference1.76-fold higher affinity (lower Km) for the target sn-1 isomer
ConditionsIn vitro assay with human LPCAT1 enzyme and varying concentrations of LPC substrate.

For studies involving lipid-modifying enzymes, purchasing the stereochemically pure sn-1 compound is essential for biologically relevant and reproducible results.

Compositional Purity: Enabling Reproducible Biological Outcomes Unlike Variable Natural Mixtures

Synthetic 1-Palmitoyl-sn-glycero-3-phosphocholine provides absolute certainty of composition, which is not possible with naturally derived alternatives like egg-yolk LPC. Egg LPC is a mixture, typically comprising ~69% C16:0 and ~25% C18:0 lysophospholipids. [1] This compositional variance is directly tied to function; studies show that the adjuvant activity of LPC on dendritic cells is specifically induced by the saturated components (like 16:0), whereas LPC from soybeans, rich in unsaturated chains, is ineffective. [1] Procuring the high-purity synthetic 16:0 compound eliminates the risk of lot-to-lot variability and ensures that observed biological effects are attributable to a single, defined molecule.

Evidence DimensionCompositional Purity and Functional Effect
Target Compound Data>99% 16:0 acyl chain; Induces dendritic cell maturation.
Comparator Or BaselineEgg LPC: ~69% 16:0, ~25% 18:0, plus other species. Soybean LPC: High in unsaturated C18:1/C18:2; Does not induce dendritic cell maturation.
Quantified DifferenceQualitative functional difference (effective vs. ineffective) directly linked to defined saturated acyl chain composition.
ConditionsIn vitro maturation assay of murine bone marrow-derived dendritic cells (DCs).

Guarantees experimental reproducibility and avoids confounding results from undefined components present in less pure, natural-source alternatives.

Formulation of Standardized Detergent Micelles for Membrane Protein Research

The well-defined and reproducible CMC of 1-Palmitoyl-sn-glycero-3-phosphocholine makes it the material of choice for solubilizing membrane proteins where precise detergent concentration is paramount for maintaining protein structure and function. Its known aggregation number and behavior ensure consistent results across experiments, a requirement not met by variable natural mixtures. [1]

Biochemical Assays Requiring Stereospecific Enzyme Substrates

This compound is the correct choice as a substrate for studying enzymes like lysophosphatidylcholine acyltransferases (LPCATs) or as a standard in lipidomics. Its sn-1 stereochemical purity ensures high-affinity binding and accurate kinetic analysis, avoiding the confounding effects or low activity associated with racemic or sn-2 isomers. [2]

Development of Liposomal Drug Delivery Systems with Defined Components

When used as an excipient to modify liposome properties (e.g., to increase permeability or fusogenicity), the high purity of synthetic 16:0 LysoPC guarantees predictable and reproducible effects on the bilayer. This avoids the manufacturing variability and inconsistent performance that can arise from using ill-defined, natural-source lysolipid mixtures.

Cell Culture and Signaling Studies Requiring a Defined Saturated Lysophospholipid

For investigating cellular pathways where saturated lysophospholipids are implicated, such as specific inflammatory or immune responses, the use of high-purity 16:0 LysoPC is critical. It allows researchers to definitively link the observed cellular response to the C16:0 acyl chain, an outcome that is obscured when using mixed-chain natural extracts. [3]

Physical Description

Solid

XLogP3

5.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

495.33248993 Da

Monoisotopic Mass

495.33248993 Da

Heavy Atom Count

33

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

UNII

JD6PYE3XUX

Wikipedia

1-hexadecanoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Monoacylglycerophosphocholines [GP0105]

Dates

Last modified: 08-15-2023
1. R. Woodruff and R. Franklin “Demyelination and remyelination of the caudal cerebellar peduncle of adult rats following stereotaxic injections oflysolecithin, ethidium bromide, and complement/anti-galactocerebroside: A comparative study” Glia, vol. 25 pp. 216-228, 19992. P. Henry et al. “Impairment of endothelium-dependent arterial relaxation by lysolecithin in modified low-density lipoproteins” Nature, vol. 344 pp. 160-162, 19903.E. Omerovic et al. “Pro-Arrhythmic Effects of Lysolecithin on Isolated Cardiomyocytes” Circulation, 2008;118:S_9224. A. Simonsen “Activation of Phospholipase A2 by Ternary Model Membranes” Biophysical Journal., vol. 94 pp. 3966-3975, 2008

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